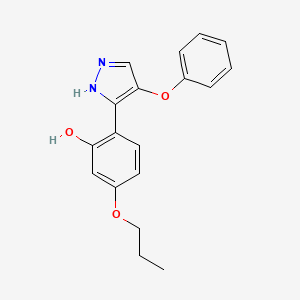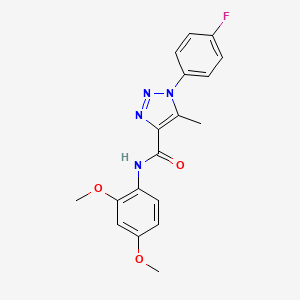![molecular formula C13H22N4O4S B4672398 N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4672398.png)
N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide (EMPA) is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it has been proposed that N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide increases the levels of cAMP, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, there are also some limitations to using N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments. For example, N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a relatively new compound, and there is still much to learn about its mechanism of action and physiological effects. In addition, N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide may have off-target effects that need to be considered when designing experiments.
Direcciones Futuras
There are many future directions for research on N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One potential area of research is the development of N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide analogs with improved potency and selectivity. Another area of research is the investigation of N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide's effects on other signaling pathways, such as the cyclic guanosine monophosphate (cGMP) pathway. In addition, further studies are needed to determine the safety and efficacy of N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide in human clinical trials.
Conclusion
In conclusion, N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method has been optimized to yield high purity and yield, and it has been found to have a variety of biochemical and physiological effects. While there are some limitations to using N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments, there are also many future directions for research on this compound. Overall, N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide represents an exciting area of research with the potential to make significant contributions to the fields of medicine and biology.
Aplicaciones Científicas De Investigación
N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields of science. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[1-(ethoxymethyl)pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-3-21-10-16-9-12(8-14-16)15-13(18)11-4-6-17(7-5-11)22(2,19)20/h8-9,11H,3-7,10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKMUUKBGQYCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(C=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-bromo-4-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4672316.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4672341.png)

![N-(3-chloro-4-fluorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B4672357.png)

![{2-[(3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4672367.png)
![N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B4672371.png)
![3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4672377.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B4672378.png)
![N-{4-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4672379.png)
![N-benzyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4672385.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4672399.png)

![3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4672407.png)